molecular formula C21H21ClN2OS2 B10782172 1-[[1-[(2-Chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole

1-[[1-[(2-Chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole

カタログ番号 B10782172
分子量: 417.0 g/mol
InChIキー: YDIMTSKBEXCNQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthetic routes and reaction conditions for SCH-32227 are not widely documented in public literature. the preparation of protein farnesyltransferase inhibitors typically involves multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

化学反応の分析

SCH-32227, as a protein farnesyltransferase inhibitor, primarily undergoes reactions related to its inhibitory activity. These reactions include:

    Substitution Reactions: Involving the replacement of functional groups within the molecule.

    Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

    Hydrolysis: Breaking down the compound in the presence of water.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to facilitate the desired transformations. The major products formed from these reactions are typically derivatives or analogs of SCH-32227 with modified functional groups .

科学的研究の応用

SCH-32227 has been primarily studied for its potential therapeutic applications in the treatment of neoplasms (cancers). As a protein farnesyltransferase inhibitor, it has shown promise in inhibiting the growth of cancer cells by interfering with the post-translational modification of proteins essential for cell proliferation and survival. Additionally, SCH-32227 has been explored in various preclinical studies to understand its efficacy and safety profile .

作用機序

The mechanism of action of SCH-32227 involves the inhibition of protein farnesyltransferase, an enzyme responsible for the farnesylation of proteins. Farnesylation is a critical post-translational modification that allows proteins to anchor to cell membranes and perform their functions. By inhibiting this enzyme, SCH-32227 prevents the proper localization and function of target proteins, leading to the disruption of cellular processes essential for cancer cell growth and survival .

類似化合物との比較

SCH-32227 can be compared with other protein farnesyltransferase inhibitors, such as tipifarnib and lonafarnib. These compounds share a similar mechanism of action but may differ in their chemical structure, potency, and pharmacokinetic properties. SCH-32227 is unique in its specific molecular structure, which may confer distinct advantages or limitations in its therapeutic application .

Similar compounds include:

特性

分子式

C21H21ClN2OS2

分子量

417.0 g/mol

IUPAC名

1-[[1-[(2-chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole

InChI

InChI=1S/C21H21ClN2OS2/c22-21-15(7-10-26-21)12-25-20-18(11-24-9-8-23-13-24)27-17-6-5-14-3-1-2-4-16(14)19(17)20/h5-10,13,18,20H,1-4,11-12H2

InChIキー

YDIMTSKBEXCNQL-UHFFFAOYSA-N

正規SMILES

C1CCC2=C(C1)C=CC3=C2C(C(S3)CN4C=CN=C4)OCC5=C(SC=C5)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。